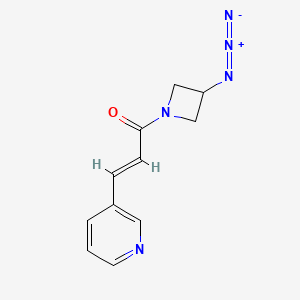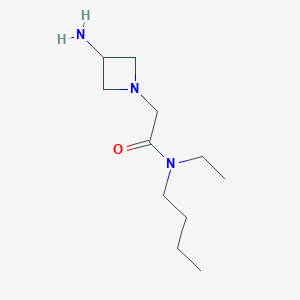![molecular formula C12H15N3O B1488927 2-[(4-Aminocyclohexyl)oxy]nicotinonitrile CAS No. 412289-99-7](/img/structure/B1488927.png)
2-[(4-Aminocyclohexyl)oxy]nicotinonitrile
Overview
Description
2-[(4-Aminocyclohexyl)oxy]nicotinonitrile (ACHN) is an organic compound that is widely used in the synthesis of pharmaceuticals, biochemicals, and other compounds. ACHN is a versatile compound that can be used in a variety of ways, including as a catalyst, ligand, and reagent. ACHN is also a valuable tool for research and scientific applications, as it can be used to synthesize a wide range of compounds.
Scientific Research Applications
2-[(4-Aminocyclohexyl)oxy]nicotinonitrile is a versatile compound that can be used in a variety of scientific research applications. This compound can be used as a catalyst in organic synthesis reactions, as a ligand in coordination chemistry, and as a reagent in analytical chemistry. This compound can also be used to synthesize a wide range of compounds, including pharmaceuticals, biochemicals, and other compounds.
Mechanism of Action
2-[(4-Aminocyclohexyl)oxy]nicotinonitrile acts as a catalyst in organic synthesis reactions by forming a complex with the reactants. This complex then undergoes a series of chemical reactions, which result in the formation of the desired product. This compound also acts as a ligand in coordination chemistry, where it binds to metal ions and facilitates the formation of coordination complexes. Finally, this compound acts as a reagent in analytical chemistry, where it is used to detect and identify various compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. Finally, this compound has been shown to have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-[(4-Aminocyclohexyl)oxy]nicotinonitrile in laboratory experiments are its versatility, its low cost, and its availability. This compound is a widely available compound that can be used in a variety of ways, making it a valuable tool for research and scientific applications. However, this compound does have some limitations. This compound is a relatively unstable compound, and it can be difficult to handle and store. Additionally, this compound has a relatively low solubility in water, which can limit its use in certain applications.
Future Directions
The future of 2-[(4-Aminocyclohexyl)oxy]nicotinonitrile is promising, as it has a wide range of potential applications. One potential application is the development of new pharmaceuticals that are based on this compound. Additionally, this compound could be used to develop new catalysts and ligands for coordination chemistry. Finally, this compound could be used to develop new analytical techniques and reagents for analytical chemistry.
properties
IUPAC Name |
2-(4-aminocyclohexyl)oxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-2,7,10-11H,3-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMXMRQHXNJAEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)OC2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-(2-aminoethyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1488853.png)






